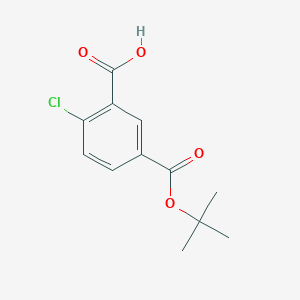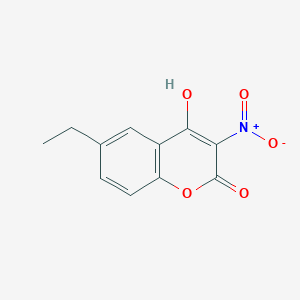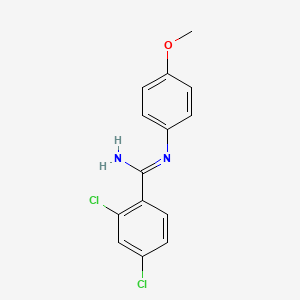![molecular formula C21H28O3Si B8643702 5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID CAS No. 118715-27-8](/img/structure/B8643702.png)
5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID is a chemical compound with the molecular formula C21H28O3Si. It is a derivative of pentanoic acid where the hydroxyl group is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID typically involves the protection of the hydroxyl group of pentanoic acid using tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The general reaction scheme is as follows:
Starting Material: Pentanoic acid
Reagent: tert-Butyldiphenylsilyl chloride (TBDPSCl)
Base: Imidazole or pyridine
Solvent: Anhydrous dichloromethane (DCM)
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds with the nucleophilic attack of the hydroxyl group on the silicon atom of TBDPSCl, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthesis, allowing for selective reactions at other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) Ether: Another silyl ether used for protecting hydroxyl groups but with different steric and electronic properties.
Trimethylsilyl (TMS) Ether: A less bulky silyl ether used for similar purposes but with lower stability.
Triisopropylsilyl (TIPS) Ether: A bulkier silyl ether providing greater protection but requiring harsher conditions for deprotection.
Uniqueness
5-[(TERT-BUTYLDIPHENYLSILYL)OXY]PENTANOIC ACID is unique due to its balance of steric hindrance and stability. The tert-butyldiphenylsilyl group offers increased resistance to acidic and nucleophilic conditions compared to other silyl ethers, making it particularly useful in complex synthetic routes.
Propiedades
Número CAS |
118715-27-8 |
|---|---|
Fórmula molecular |
C21H28O3Si |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
5-[tert-butyl(diphenyl)silyl]oxypentanoic acid |
InChI |
InChI=1S/C21H28O3Si/c1-21(2,3)25(18-12-6-4-7-13-18,19-14-8-5-9-15-19)24-17-11-10-16-20(22)23/h4-9,12-15H,10-11,16-17H2,1-3H3,(H,22,23) |
Clave InChI |
XRGGRUWGKRJRLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]indole-1-carboxylate](/img/structure/B8643622.png)
![5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B8643645.png)


![8-bromo-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8643656.png)


![1-Isopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8643672.png)
![(1R,5S,6R)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8643679.png)





